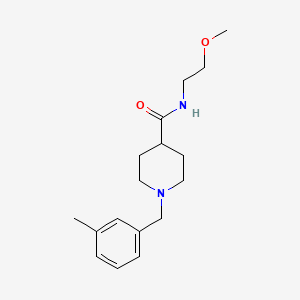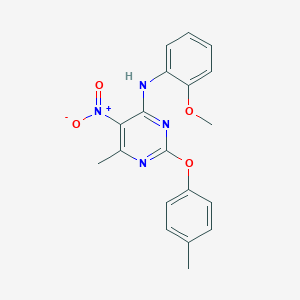
N-(2-methoxyethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide, also known as ABT-288, is a novel selective dopamine D4 receptor agonist. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, attention-deficit/hyperactivity disorder (ADHD), and drug addiction.
Mécanisme D'action
N-(2-methoxyethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide acts as a selective dopamine D4 receptor agonist, which means that it binds to and activates this receptor. This leads to an increase in the release of dopamine in the prefrontal cortex, which is believed to improve cognitive and emotional processes. The exact mechanism of action of this compound is still under investigation, but it is believed to involve the modulation of various neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to increase the release of dopamine in the prefrontal cortex, which is believed to improve cognitive and emotional processes. It has also been shown to increase the activity of certain neurotransmitter systems, such as the cholinergic and glutamatergic systems, which are involved in learning and memory processes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxyethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has several advantages for use in lab experiments. It has a high affinity and selectivity for the dopamine D4 receptor, which makes it a valuable tool for studying the role of this receptor in various neurological and psychiatric disorders. It also has a relatively long half-life, which allows for sustained activation of the receptor. However, this compound has some limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are several future directions for research on N-(2-methoxyethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders, such as schizophrenia, ADHD, and drug addiction. Another area of interest is the development of more selective and potent dopamine D4 receptor agonists, which could lead to improved therapeutic efficacy and reduced side effects. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and its effects on various neurotransmitter systems in the brain.
Méthodes De Synthèse
The synthesis of N-(2-methoxyethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the formation of an amide bond between 4-piperidinecarboxylic acid and 3-methylbenzylamine. This is followed by the introduction of a methoxyethyl group at the nitrogen atom of the piperidine ring using a reagent such as methoxyethyl chloride. The final step involves the reduction of the nitro group to an amino group using a reducing agent such as palladium on carbon.
Applications De Recherche Scientifique
N-(2-methoxyethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity and selectivity for the dopamine D4 receptor, which is primarily localized in the prefrontal cortex of the brain. This receptor is believed to play a critical role in the regulation of cognitive and emotional processes, making it an attractive target for drug development.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-1-[(3-methylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-14-4-3-5-15(12-14)13-19-9-6-16(7-10-19)17(20)18-8-11-21-2/h3-5,12,16H,6-11,13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXVORIYQOENPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{1-(4-tert-butylbenzoyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B4984504.png)
![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4984508.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B4984522.png)
![methyl 3-[({[4-(4-methylphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B4984534.png)
![2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B4984538.png)
![3-chloro-5-(2-furyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4984543.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[2-(methylamino)isonicotinoyl]-3-piperidinol](/img/structure/B4984548.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4984555.png)
![N-(4-bromophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4984564.png)
![2,2'-{[2-nitro-4-(trifluoromethyl)phenyl]imino}diethanol](/img/structure/B4984568.png)
![(2,4-dinitrophenyl)(4-{4-[(2,4-dinitrophenyl)amino]phenoxy}phenyl)amine](/img/structure/B4984578.png)

![N-[2-(4-methoxyphenyl)ethyl]-N'-methylethanediamide](/img/structure/B4984600.png)

